molecular formula C11H14N2O B083155 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol CAS No. 13794-25-7

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol

Cat. No. B083155
CAS RN: 13794-25-7
M. Wt: 190.24 g/mol
InChI Key: LRDVLBGUWRTAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol is a chemical compound that has been widely used in scientific research due to its unique properties. It is a chiral molecule that has been shown to have potential applications in drug discovery, as well as in the study of biological processes. In

Mechanism Of Action

The mechanism of action of 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol is not fully understood. However, it is believed to interact with enzymes and other proteins in a chiral-specific manner, leading to changes in their activity and function.

Biochemical And Physiological Effects

Studies have shown that 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol can have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to modulate the activity of other proteins, such as G protein-coupled receptors. Additionally, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol in lab experiments is its chiral specificity, which allows for the study of chiral-specific interactions between proteins and other molecules. However, one limitation of using this compound is its relatively high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research involving 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol. One area of focus is the development of new synthetic methods for the production of this compound, which could lead to lower costs and greater availability. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and other areas of research. Finally, there is a need for more studies to investigate the safety and toxicity of this compound, particularly in the context of potential therapeutic applications.

Synthesis Methods

The synthesis of 1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol can be achieved through several methods. One of the most common methods involves the reaction of 2-methyl-1-propanol with 1H-benzimidazole in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 2-methyl-1-propanol with 2-aminobenzimidazole in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol has been used in a variety of scientific research applications. It has been shown to have potential as a chiral building block for the synthesis of pharmaceuticals and other biologically active compounds. Additionally, it has been used in the study of biological processes such as enzyme catalysis and protein-protein interactions.

properties

CAS RN

13794-25-7

Product Name

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

1-(1H-benzimidazol-2-yl)-2-methylpropan-1-ol

InChI

InChI=1S/C11H14N2O/c1-7(2)10(14)11-12-8-5-3-4-6-9(8)13-11/h3-7,10,14H,1-2H3,(H,12,13)

InChI Key

LRDVLBGUWRTAJE-UHFFFAOYSA-N

SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)O

Canonical SMILES

CC(C)C(C1=NC2=CC=CC=C2N1)O

synonyms

1H-Benzimidazole-2-methanol,alpha-(1-methylethyl)-(9CI)

Origin of Product

United States

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